molecular formula C16H14O3 B8737140 3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B8737140
M. Wt: 254.28 g/mol
InChI Key: DPALPZWFXXPWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O3/c1-19-14-9-6-13(7-10-14)16(18)11-8-12-4-2-3-5-15(12)17/h2-11,17H,1H3

InChI Key

DPALPZWFXXPWMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The synthesis of the chalcone compounds of the present invention was carried out by a Claisen-Schmidt condensation. Taking chalcone compound 1 as the example, a mixture of 2-hydroxyacetophenone (273.6 mg, 2.01 mmol), 4-methoxybenzaldehyde (279.1 mg, 2.05 mmol), potassium hydroxide (KOH, 50% w/v, 2 ml) and ethanol (100% v/v, 20 ml) was stirred at room temperature for 24 hours. The reaction mixture was concentrated under reduced pressure and then partitioned with ethyl acetate (EtOAc) and H2O. The organic layer was then evaporated, and the residue was purified using column chromatography (silica gel: 70-230, Merck; n-hexane-EtOAc, 15:1, Rf=0.2) to give 2-hydroxy-4′-methoxychalcone (chalcone compound 1, 273.6 mg; yield, 53.6%). The purity of compound 1 was greater than 95%, which was determined by high-performance liquid chromatography (HPLC).
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273.6 mg
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279.1 mg
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2 mL
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20 mL
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Synthesis routes and methods II

Procedure details

A mixture of 3.8 g (0.028 mole) of 2-hydroxyacetophenone, 30 g of potassiumhydroxide dissolved in 15 ml of water and 50 ml of ethanol, and 3.8 g (0.028 mole) of anisaldehyde is stirred at ambient temperature for 1 and ahalf hours. The mixture is then poured into a 10% solution of hydrochloric acid. The precipitate formed is filtered off, washed with water and dried.It is recrystallized from ethanol.
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3.8 g
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30 g
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15 mL
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3.8 g
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50 mL
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